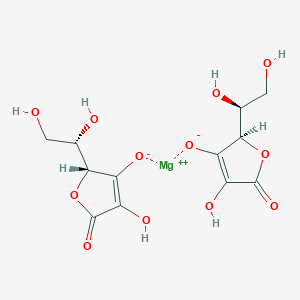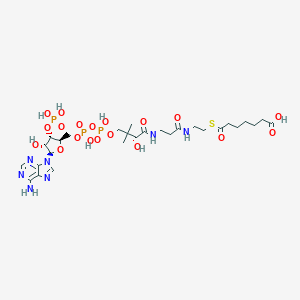
2,3,5,6-Tetrachlorotoluene
Overview
Description
2,3,5,6-Tetrachlorotoluene is a compound with the molecular formula C7H4Cl4 . It is primarily used as a polymerization initiator . It is a high-resistance styrene monomer that can be copolymerized with other vinyl monomers to form polystyrene .
Synthesis Analysis
The synthesis of 2,3,5,6-Tetrachlorotoluene has been achieved from p-toluene sulfonylchloride through chlorination followed by hydrolysis . Another method involves the preparation of 2,3,5,6-tetrachlorotoluene from 3,4,5-trichlorotoluene by nitration, reduction, and diazotisation.Molecular Structure Analysis
The molecular structure of 2,3,5,6-Tetrachlorotoluene is based on structures generated from information available in ECHA’s databases . The molecular weight is 229.9 g/mol . The InChI string for the compound is InChI=1S/C7H4Cl4/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,3,5,6-Tetrachlorotoluene include a molecular weight of 229.9 g/mol . It has a computed XLogP3-AA value of 4.8 , indicating its lipophilicity. It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound has a rotatable bond count of 0 .Scientific Research Applications
Organic Synthesis
2,3,5,6-Tetrachlorotoluene: is utilized in organic synthesis, particularly in the construction of carbon–carbon and carbon–heteroatom bonds. Its reactivity under various conditions makes it a valuable compound for synthesizing more complex molecules .
Pharmaceutical Reference Standards
In pharmaceutical research, 2,3,5,6-Tetrachlorotoluene serves as a reference standard. It’s used to ensure the reliability of analytical methods in drug testing and to calibrate instruments for precise measurements .
Material Science
The compound’s unique properties are explored in material science, especially in the development of high-resistance polymers. It can be copolymerized with other vinyl monomers to form polystyrene, which is used in a variety of applications due to its durability .
Environmental Studies
2,3,5,6-Tetrachlorotoluene: is studied for its environmental impact, particularly its behavior and breakdown in natural ecosystems. It’s also used as a standard in environmental testing to measure the presence of aromatic compounds .
Industrial Applications
In industry, this compound is employed in chemical synthesis processes. Its reactivity and stability under different conditions make it a versatile intermediate for producing various industrial chemicals .
Analytical Chemistry
Analytical chemists use 2,3,5,6-Tetrachlorotoluene to develop and improve analytical techniques. It helps in the accurate quantification and identification of substances in complex mixtures .
Safety and Handling
Research on 2,3,5,6-Tetrachlorotoluene includes its safe handling and storage. Understanding its physical and chemical properties is crucial to prevent accidents and ensure safety in laboratories and industrial settings .
Polymerization Initiator
It acts as a polymerization initiator in the production of various polymers. Its role in initiating the polymerization process is critical in creating materials with specific characteristics and applications .
Mechanism of Action
Target of Action
2,3,5,6-Tetrachlorotoluene is a high-resistance styrene monomer . It can be copolymerized with other vinyl monomers to form polystyrene . It is primarily used as a polymerization initiator .
Mode of Action
The compound interacts with its targets through copolymerization, a process in which it combines with other vinyl monomers to form polystyrene . It has been shown to be reactive towards sulfonation and protonation reactions .
Result of Action
The primary result of 2,3,5,6-Tetrachlorotoluene’s action is the formation of polystyrene when it is copolymerized with other vinyl monomers . This can have various applications in the production of plastics and other materials.
properties
IUPAC Name |
1,2,4,5-tetrachloro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl4/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOXPZFFPPKVNEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC(=C1Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90870830 | |
| Record name | 2,3,5,6-Tetrachlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,5,6-Tetrachlorotoluene | |
CAS RN |
1006-31-1, 29733-70-8 | |
| Record name | 2,3,5,6-Tetrachlorotoluene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001006311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetrachloromethylbenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029733708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,5,6-Tetrachlorotoluene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90870830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[(E)-[(2-chlorophenyl)-piperidin-1-ylmethylidene]amino]hexadecane-1-sulfonamide](/img/structure/B106216.png)





![2-chloro-N-[1-(4-methoxyphenyl)ethyl]acetamide](/img/structure/B106246.png)




